16-Hydroxyerythromycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Hydroxyerythromycin, also known as Erythromycin F, is a derivative of erythromycin, a macrolide antibiotic. This compound is characterized by the presence of a hydroxyl group at the 16th position of the erythromycin molecule. Erythromycin and its derivatives are widely used to treat bacterial infections, particularly those caused by gram-positive bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
16-Hydroxyerythromycin can be synthesized through chemobiosynthesis, which involves the use of genetically engineered strains of Saccharopolyspora erythraea. This process includes the feeding of diketide thioester to the engineered strains, resulting in the production of erythromycin analogs with unique functional groups at specific positions .
Industrial Production Methods
Industrial production of this compound typically involves the fermentation of recombinant industrial strains of Saccharopolyspora erythraea. The fermentation process is optimized to produce high yields of the desired compound, which is then purified through various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
16-Hydroxyerythromycin undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at the 16th position can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, resulting in the formation of deoxy derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products
Oxidation: Ketones and aldehydes.
Reduction: Deoxy derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
16-Hydroxyerythromycin has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various erythromycin derivatives with improved pharmacological properties.
Biology: Studied for its effects on bacterial protein synthesis and its potential to overcome antibiotic resistance.
Medicine: Investigated for its potential use in treating infections caused by antibiotic-resistant bacteria.
Mechanism of Action
16-Hydroxyerythromycin exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes, blocking the elongation of the peptide chain and preventing the synthesis of essential proteins. This action ultimately leads to the inhibition of bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Erythromycin A: The primary constituent of erythromycin, widely used as an antibiotic.
Clarithromycin: A derivative of erythromycin with improved stability and bioavailability.
Azithromycin: Another erythromycin derivative with a broader spectrum of activity and longer half-life.
Uniqueness
16-Hydroxyerythromycin is unique due to the presence of the hydroxyl group at the 16th position, which imparts distinct physicochemical properties and biological activity. This modification allows for selective derivatization and the development of new macrolide antibiotics with enhanced properties .
Properties
IUPAC Name |
6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3-(hydroxymethyl)-5,7,9,11,13-pentamethyl-oxacyclotetradecane-2,10-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO14/c1-13-25-37(9,46)30(42)20(4)27(40)18(2)15-35(7,45)32(52-34-28(41)24(38(10)11)14-19(3)48-34)21(5)29(23(17-39)33(44)50-25)51-26-16-36(8,47-12)31(43)22(6)49-26/h18-26,28-32,34,39,41-43,45-46H,13-17H2,1-12H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCOSWPAQGXWKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)CO)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H67NO14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
749.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.